REACTION_SMILES
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[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[N:8]1[CH:9]([C:10](=[O:11])[OH:12])[CH2:13][CH:14]([OH:16])[CH2:15]1.[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:17][I:18].[CH3:20][CH:21]([N-:22][CH:23]([CH3:24])[CH3:25])[CH3:26].[Li+:19]>>[C:1](=[O:2])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])[N:8]1[C:9]([C:10](=[O:11])[OH:12])([CH3:20])[CH2:13][CH:14]([OH:16])[CH2:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(O)CC1C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC(O)CC1(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |